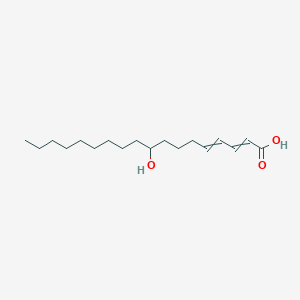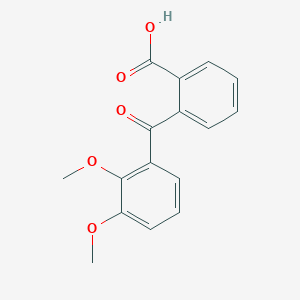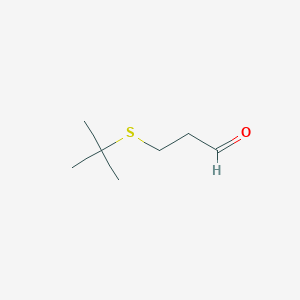
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole is an organotin compound that features a unique structure incorporating tin, sulfur, and oxygen atoms within a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3,2-benzoxathiastannole typically involves the reaction of organotin precursors with sulfur and oxygen-containing reagents. One common method involves the reaction of dimethyltin dichloride with 2-mercaptobenzaldehyde under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-1,3,2-benzoxathiastannole involves its interaction with molecular targets through its tin, sulfur, and oxygen atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another compound with a similar benzene ring structure but different heteroatoms.
2,2-Dimethylbutane: A structurally similar compound with different functional groups.
Uniqueness
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole is unique due to the presence of tin, sulfur, and oxygen within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and materials science, where such properties are advantageous.
Properties
CAS No. |
73217-01-3 |
|---|---|
Molecular Formula |
C8H10OSSn |
Molecular Weight |
272.94 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,2-benzoxathiastannole |
InChI |
InChI=1S/C6H6OS.2CH3.Sn/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;2*1H3;/q;;;+2/p-2 |
InChI Key |
VTLSCZDYBSCUBY-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn]1(OC2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



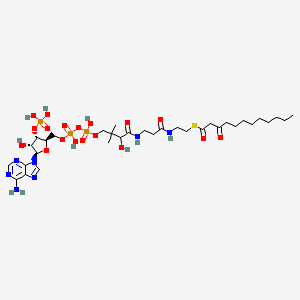


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

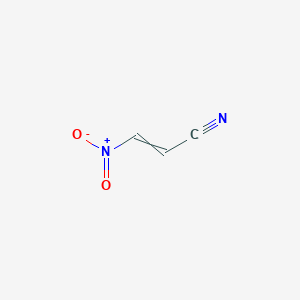

![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
